
(1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride
Propriétés
Formule moléculaire |
C8H13ClN2 |
---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
(1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m0./s1 |
Clé InChI |
KTKQMGBEIAANKZ-FJXQXJEOSA-N |
SMILES isomérique |
CC1=NC(=CC=C1)[C@H](C)N.Cl |
SMILES canonique |
CC1=NC(=CC=C1)C(C)N.Cl |
Origine du produit |
United States |
Description
Chemical Identification and Nomenclature
Systematic IUPAC Nomenclature of (1S)-1-(6-Methylpyridin-2-yl)ethanamine Hydrochloride
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its structural components. The parent structure is a pyridine ring substituted with a methyl group at the 6-position and an ethanamine moiety at the 2-position. The stereochemical designation (1S) indicates the absolute configuration of the chiral center at the first carbon of the ethanamine chain. When combined with hydrochloric acid to form the salt, the full IUPAC name becomes (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride .
The systematic naming process follows these steps:
- Parent chain identification : Pyridine (azabenzene) serves as the core structure.
- Substituent numbering : The methyl group occupies position 6, while the ethanamine group is at position 2.
- Stereochemical descriptor : The (S) configuration is assigned using the Cahn-Ingold-Prelog priority rules.
- Salt designation : The hydrochloride suffix denotes the ionic association with a chloride counterion.
CAS Registry Number and Regulatory Identifiers
The compound’s unique identifiers are critical for regulatory compliance and database integration:
- CAS Registry Number : 2739742-86-8
- DSSTox Substance ID : DTXSID20631294 (base compound)
- EC Number : 893-006-5 (base compound)
The CAS number specifically refers to the (S)-enantiomer hydrochloride salt, distinguishing it from its (R)-counterpart (CAS 118992683). The DSSTox identifier links to the U.S. Environmental Protection Agency’s Distributed Structure-Searchable Toxicity Database, which standardizes chemical structures for regulatory assessments.
Regulatory Landscape
While the hydrochloride salt lacks a standalone EC number, its base compound (1-(6-methylpyridin-2-yl)ethanamine) is cataloged under EC 893-006-5, aligning with the European Community’s classification system for chemical substances. This dual identifier system underscores the importance of specifying salt forms in regulatory documentation.
Activité Biologique
(1S)-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, often referred to as a derivative of 6-methylpyridine, is structurally characterized by an ethanamine backbone, which enhances its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride can be represented as follows:
This structure features a pyridine ring substituted at the 2-position with an ethylamine side chain, which is crucial for its biological interactions.
Neurotransmitter Modulation
Research indicates that (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride exhibits significant activity in modulating neurotransmitter systems. Specifically, it has been shown to interact with serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and anxiety .
Anticancer Properties
Studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it demonstrated cytotoxic effects with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, thus inhibiting proliferation .
Antimicrobial Activity
In addition to its anticancer properties, (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride has shown promising antimicrobial activity. It was effective against several strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to controls, attributed to its action on serotonin pathways. This suggests potential for development as an anxiolytic agent.
Case Study 2: Anticancer Efficacy
In vitro studies comparing this compound with standard chemotherapeutics revealed that it not only inhibited cancer cell growth but also enhanced the efficacy of existing treatments when used in combination. This synergistic effect could lead to lower dosages of traditional drugs and reduced side effects.
Research Findings
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 0.48 | Apoptosis induction |
Study B | HCT-116 | 0.78 | Cell cycle arrest |
Study C | Staphylococcus aureus | 7.81 µg/mL | Antimicrobial activity |
Applications De Recherche Scientifique
The compound (1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, highlighting key research findings, case studies, and relevant data tables.
Pharmaceutical Development
The compound has been identified as a potential intermediate in the synthesis of various pharmaceutical agents. For instance, it plays a role in developing inhibitors for β-secretase (BACE1), which is crucial for treating Alzheimer's disease. Research indicates that modifications to the compound can enhance its potency and selectivity against BACE1, making it a candidate for further development in neurodegenerative disease therapies .
Neuropharmacology
Studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders and anxiety .
Cancer Research
The compound's structural analogs have been evaluated for their anti-cancer properties. Research indicates that certain modifications can yield compounds with significant activity against various cancer cell lines, suggesting that this compound could be explored further as an anticancer agent .
Toxicological Studies
Research has also focused on the toxicological implications of heterocyclic amines, including this compound. Studies have indicated that certain derivatives may exhibit mutagenic properties, necessitating thorough investigation into their safety profiles before clinical application .
Case Study 1: BACE1 Inhibitors
A study published in the Journal of Medicinal Chemistry explored various analogs of this compound as BACE1 inhibitors. The study reported IC50 values indicating the potency of these compounds against BACE1, demonstrating that specific structural modifications could enhance efficacy while reducing clearance rates .
Compound | IC50 (nM) | Clearance Rate |
---|---|---|
Compound A | 50 | Low |
Compound B | 30 | Moderate |
Compound C | 20 | High |
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of a series of this compound derivatives. The results showed significant cytotoxicity against breast cancer cell lines, with some compounds exhibiting selectivity towards cancerous cells compared to normal cells .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 15 |
Derivative B | MDA-MB-231 | 10 |
Derivative C | Normal Cells | >50 |
Analyse Des Réactions Chimiques
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions typically involve polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, NaH) to deprotonate the amine for nucleophilic attack.
Reagents/Conditions | Product | Yield | Notes | Citations |
---|---|---|---|---|
Ethyl chloroacetate, K₂CO₃ | (1S)-1-(6-Methylpyridin-2-yl)-N-ethylacetamide | 75–85% | Room temperature, 12-hour stir | |
Benzyl bromide, NaH/THF | N-Benzyl derivative | 68% | Requires anhydrous conditions |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. Catalysts like DMAP or HOBt improve efficiency.
Reagents/Conditions | Product | Yield | Notes | Citations |
---|---|---|---|---|
Acetyl chloride, Pyridine/DCM | (1S)-N-Acetyl-1-(6-methylpyridin-2-yl)ethanamine | 90% | Exothermic reaction | |
Benzoyl chloride, Et₃N/CHCl₃ | N-Benzoylated derivative | 82% | Requires ice-bath cooling |
Reduction Reactions
The pyridine ring can be reduced to piperidine under hydrogenation conditions, altering the compound’s electronic properties.
Nucleophilic Substitution
The methyl group on the pyridine ring participates in electrophilic substitution under acidic or basic conditions.
Reagents/Conditions | Product | Yield | Notes | Citations |
---|---|---|---|---|
HNO₃/H₂SO₄, 0°C | 6-Nitro-2-((1S)-1-aminoethyl)pyridine | 60% | Regioselective nitration | |
Cl₂, FeCl₃/CH₂Cl₂ | 6-Chloro-2-((1S)-1-aminoethyl)pyridine | 45% | Side-product formation observed |
Oxidation Reactions
The amine group is oxidized to nitro or nitroso derivatives under strong oxidizing conditions.
Chiral Resolution and Retention
The (1S) configuration influences stereochemical outcomes. Asymmetric catalysis (e.g., chiral ligands) preserves enantiopurity during reactions.
Reaction Type | Chiral Catalyst | Enantiomeric Excess (ee) | Citations |
---|---|---|---|
Acylation | (R)-BINOL-phosphoric acid | 95% | |
Alkylation | Jacobsen’s thiourea catalyst | 89% |
Stability and Side Reactions
-
Racemization : Occurs above 80°C in protic solvents (e.g., H₂O, MeOH) due to proton exchange at the chiral center.
-
Degradation : Exposure to strong acids (HCl > 6M) or UV light leads to pyridine ring decomposition .
Comparative Reactivity Insights
-
The hydrochloride salt enhances solubility in polar solvents but reduces nucleophilicity compared to the free base.
-
Steric hindrance from the pyridine’s methyl group slows electrophilic substitution at the ortho position.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Methyl vs. Methoxy Substitutions
Halogenated Derivatives
Stereochemical Comparisons
Salt Form and Physicochemical Properties
Méthodes De Préparation
Table 1: Key Reaction Parameters for Grignard Addition Method
Parameter | Description | Preferred Range/Value |
---|---|---|
Grignard reagent | Methylmagnesium chloride/bromide, tert-butylmagnesium chloride | Methyl or tert-butyl derivatives |
Solvent | Organic solvent | Tetrahydrofuran (THF) |
Solvent volume | Volume relative to substrate | 10–30 volumes, preferably 20 |
Reaction temperature | Temperature during addition | 40–70°C, preferably 65°C |
Addition time | Duration of reagent addition | 30 minutes to 2 hours, preferably 1 hour |
Yield | Molar yield of isolated product | 78%–88% |
Stereochemical Control and Resolution
The (1S) stereochemistry is critical for the compound's biological activity. Methods to ensure stereochemical purity include:
- Use of chiral starting materials or chiral auxiliaries during synthesis.
- Enzymatic resolution or chiral chromatography post-synthesis.
- Asymmetric synthesis employing chiral catalysts or reagents.
While specific details on asymmetric synthesis for this compound are limited in the available literature, the importance of stereochemical control is emphasized in pharmaceutical contexts.
Isolation and Purification
After synthesis, the compound is typically isolated by:
- Organic solvent extraction.
- Crystallization from suitable solvents to obtain the hydrochloride salt.
- Drying under controlled conditions to ensure purity and stability.
These steps are essential to achieve high purity suitable for research or pharmaceutical use.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |
---|---|---|---|---|
Reaction with Ethyl Chloroacetate | 6-methylpyridin-2-amine, ethyl chloroacetate, reducing agents | Simple reagents, scalable | Not explicitly reported | Requires stereochemical resolution |
Grignard Addition to Ester | 6-methylpyridine-2-carboxylate ester, methylmagnesium chloride, THF, 65°C | High yield, avoids heavy metal catalysts | 78%–88% | Controlled addition and temperature critical |
Asymmetric synthesis (general) | Chiral catalysts or auxiliaries | Stereochemical control | Variable | Limited detailed data available |
Research Findings and Industrial Relevance
- The Grignard addition method is favored industrially due to its efficiency and environmental benefits, avoiding tungsten or other heavy metal catalysts.
- The hydrochloride salt form improves solubility and handling, critical for pharmaceutical applications.
- The compound serves as a building block in medicinal chemistry, where stereochemistry impacts receptor binding and biological activity.
- Optimization of reaction parameters such as temperature, solvent volume, and reagent addition rate significantly influences yield and purity.
Q & A
Q. What are the recommended methods for synthesizing (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride in a laboratory setting?
A chiral pool approach is often employed for enantioselective synthesis. For example, (S)-configured ethanamine derivatives can be synthesized via asymmetric hydrogenation of ketimine precursors using transition metal catalysts (e.g., Ru-BINAP complexes). Post-synthesis, the free base is treated with HCl in anhydrous conditions to form the hydrochloride salt. Purification via recrystallization in ethanol/ether mixtures ensures high purity . For analogs like (S)-1-(3-methylphenyl)ethanamine hydrochloride, column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is used to isolate the product .
Q. How should researchers handle and store (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride to ensure stability and safety?
Follow GHS guidelines for laboratory chemicals: store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Use personal protective equipment (nitrile gloves, safety goggles) during handling. Avoid inhalation or skin contact; if exposed, rinse immediately with water and seek medical evaluation . Stability studies for similar compounds indicate no significant decomposition under recommended storage conditions for ≥12 months .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR confirm the stereochemistry and substitution pattern. For example, the methyl group on pyridine (δ ~2.5 ppm in ¹H NMR) and the chiral center’s splitting pattern validate the (S)-configuration .
- HPLC-MS : High-resolution LC-MS (e.g., Q-TOF) verifies molecular weight (exact mass: ~186.09 Da for C₉H₁₃N₂·HCl) and purity (>98%) .
- IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (pyridine ring vibrations) confirm functional groups .
Advanced Research Questions
Q. What strategies can be employed to resolve enantiomeric impurities during the synthesis of chiral ethanamine derivatives like this compound?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Monitor retention times and peak areas to quantify impurities (e.g., <0.5% R-enantiomer) .
- Kinetic Resolution : Employ enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .
- Crystallization-Induced Diastereomer Transformation : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization .
Q. How can in vitro metabolic pathways of this compound be elucidated using mass spectrometry?
- Phase I Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Look for hydroxylation (e.g., +16 Da) or N-demethylation (−14 Da) products. For example, (S)-1-(4-ethoxyphenyl)ethanamine hydrochloride shows hydroxylation at the aromatic ring .
- Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolic fate in hepatocyte assays. Fragment ions in MS/MS spectra identify cleavage patterns and metabolite structures .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., monoamine transporters). The pyridine moiety may form π-π interactions with aromatic residues in binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Key Considerations
- Data Contradictions : Some analogs (e.g., (R)- vs. (S)-enantiomers) show divergent pharmacological activities; validate stereochemistry rigorously .
- Safety vs. Efficacy : While GHS data may indicate low acute toxicity (), chronic exposure risks (e.g., reproductive toxicity) require further investigation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.